molecular formula C23H29N5OS B6580999 N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207038-24-1

N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6580999
CAS No.: 1207038-24-1
M. Wt: 423.6 g/mol
InChI Key: WJHGDUGFJSMMFU-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a triazolyl group, a dimethylphenyl moiety, and a cycloheptyl carboxamide side chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The compound’s synthesis likely involves coupling reactions between intermediates such as ethyl 4-methyl-2-(heteroaryl)thiazole-5-carboxylates and amines, as seen in analogous pathways .

Properties

IUPAC Name

N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5OS/c1-14-11-12-19(13-15(14)2)28-17(4)20(26-27-28)23-24-16(3)21(30-23)22(29)25-18-9-7-5-6-8-10-18/h11-13,18H,5-10H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGDUGFJSMMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NC4CCCCCC4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Crystallographic and Structural Validation

The compound’s crystal structure, if resolved, would likely employ SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . Comparisons with analogs could reveal differences in molecular packing, torsional angles, and hydrogen-bonding networks, critical for understanding stability and polymorphism.

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